(5-(Pyridin-3-yl)furan-2-yl)boronic acid
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Overview
Description
(5-(Pyridin-3-yl)furan-2-yl)boronic acid is an organic compound with the molecular formula C9H8BNO3 It is a boronic acid derivative that features a pyridine ring and a furan ring, both of which are aromatic heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-3-yl)furan-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange reaction to introduce a boronic acid group at a specific position on the pyridine or furan ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines or halofurans with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine or furan ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-3-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Cross-Coupling: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl halides are used under acidic or basic conditions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine or furan derivatives.
Cross-Coupling: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
(5-(Pyridin-3-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Pyridin-3-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or functional outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)boronic acid: Similar structure but with the boronic acid group attached to a different position on the pyridine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyrimidine ring instead of a furan ring, exhibiting different biological activities.
Borinic acids: Compounds with two C-B bonds and one B-O bond, displaying enhanced Lewis acidity compared to boronic acids.
Uniqueness
(5-(Pyridin-3-yl)furan-2-yl)boronic acid is unique due to its combination of a pyridine ring and a furan ring, which provides distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interact with particular biological targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H8BNO3 |
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Molecular Weight |
188.98 g/mol |
IUPAC Name |
(5-pyridin-3-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6,12-13H |
InChI Key |
HQGOSGJTBLSEEZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2=CN=CC=C2)(O)O |
Origin of Product |
United States |
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